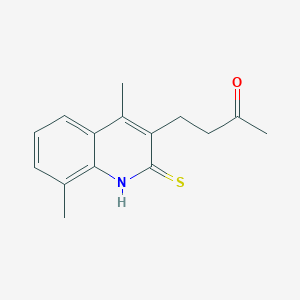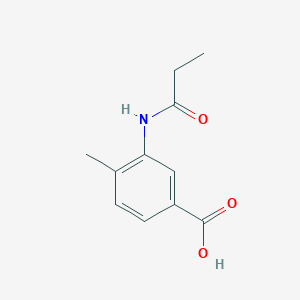
N,N'-(carbonyldi-3,1-phenylene)bis(2-methylacrylamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-(carbonyldi-3,1-phenylene)bis(2-methylacrylamide), commonly known as CDM, is a synthetic compound that has gained attention in scientific research for its potential use in various applications. CDM is a member of the bisacrylamide family and is a cross-linking agent that can form covalent bonds with proteins, nucleic acids, and other biomolecules.
Mecanismo De Acción
CDM forms covalent bonds with biomolecules through its two acrylamide groups. The reaction occurs through the Michael addition of the nucleophilic groups on the biomolecules to the electron-deficient carbon atoms in the acrylamide groups. The resulting cross-links can stabilize protein structures, prevent protein degradation, and alter protein function.
Biochemical and Physiological Effects:
CDM has been shown to have minimal toxicity in vitro and in vivo. However, it can cause protein aggregation and precipitation at high concentrations, which can affect protein function. CDM can also alter the conformation of proteins and nucleic acids, which can affect their biological activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CDM as a cross-linking agent is its ability to form stable covalent bonds with biomolecules. It can also be used in a wide range of experimental conditions, including different pH and temperature ranges. However, CDM can cause protein aggregation and precipitation at high concentrations, which can affect protein function. It can also alter the conformation of proteins and nucleic acids, which can affect their biological activity.
Direcciones Futuras
There are several potential future directions for the use of CDM in scientific research. One area of interest is the development of CDM-based hydrogels for tissue engineering and drug delivery applications. Another potential application is the use of CDM in the synthesis of protein-based materials, such as protein fibers and films. Additionally, CDM could be used in the development of new diagnostic tools for detecting protein-protein interactions and protein-DNA interactions. Further research is needed to explore these potential applications of CDM.
In conclusion, CDM is a synthetic compound that has gained attention in scientific research for its potential use in various applications. It is a cross-linking agent that can form covalent bonds with proteins, nucleic acids, and other biomolecules. CDM has been widely used in scientific research as a cross-linking agent for proteins, nucleic acids, and other biomolecules. It has been used to study protein-protein interactions, protein-DNA interactions, and DNA-protein cross-linking. CDM has also been used in the synthesis of hydrogels, which have potential applications in tissue engineering and drug delivery. While CDM has several advantages as a cross-linking agent, it can also cause protein aggregation and precipitation at high concentrations, which can affect protein function. Further research is needed to explore the potential applications of CDM in scientific research.
Métodos De Síntesis
CDM can be synthesized by reacting 3,3'-diaminobenzidine with acryloyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with methyl acrylate to form CDM. The purity of CDM can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
CDM has been widely used in scientific research as a cross-linking agent for proteins, nucleic acids, and other biomolecules. It has been used to study protein-protein interactions, protein-DNA interactions, and DNA-protein cross-linking. CDM has also been used in the synthesis of hydrogels, which have potential applications in tissue engineering and drug delivery.
Propiedades
IUPAC Name |
2-methyl-N-[3-[3-(2-methylprop-2-enoylamino)benzoyl]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-13(2)20(25)22-17-9-5-7-15(11-17)19(24)16-8-6-10-18(12-16)23-21(26)14(3)4/h5-12H,1,3H2,2,4H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCNSERBEHEQGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)NC(=O)C(=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-(carbonyldibenzene-3,1-diyl)bis(2-methylprop-2-enamide) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dichloro-5-[(2-chlorobenzoyl)amino]benzamide](/img/structure/B5727822.png)


![N'-(1-ethylpropylidene)-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide](/img/structure/B5727844.png)

![3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5727863.png)
![{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile](/img/structure/B5727885.png)
![2-(4,6-dimethyl-2-pyrimidinyl)-6-[(2-pyridinylthio)methyl]-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5727887.png)
![N-(3-{[3-(2-furyl)acryloyl]amino}phenyl)-4-methylbenzamide](/img/structure/B5727912.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-propyl-4-piperidinamine](/img/structure/B5727913.png)


![N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide](/img/structure/B5727939.png)
![2-({5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}amino)-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5727942.png)